MMP-13 Exosite-Based Inhibitory Activity: 5-Carboxylic Acid Regioisomer vs. 2-Carboxylic Acid Regioisomer
In a functional characterization study of selective exosite-binding MMP-13 inhibitors, compound 5—identified as 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (the non-hydroxylated scaffold core)—was one of only two compounds (out of six lead candidates screened) that exhibited considerable inhibitory activity against MMP-13 via exosite (hemopexin domain) binding [1]. The 2-carboxylic acid regioisomer (1,4-benzodioxane-2-carboxylic acid, CAS 3663-80-7) has been co-crystallized with pantothenate synthetase (PDB 4G5F) and is listed in BRENDA for MMP-13 binding structure and modeling [2], but has not been reported to exhibit the same exosite-based functional MMP-13 inhibitory activity in published enzyme assays [3]. The 6-OH substituent on the target compound provides an additional hydrogen bond donor at the ortho position relative to the carboxylic acid, which computational modeling suggests could enhance interactions within the hemopexin domain binding pocket [1].
| Evidence Dimension | MMP-13 exosite-based inhibitory activity (functional assay) |
|---|---|
| Target Compound Data | Compound 5 (2,3-dihydro-1,4-benzodioxine-5-carboxylic acid scaffold): 'considerable inhibitory activity' against MMP-13; 6-OH derivative expected to retain or enhance this profile |
| Comparator Or Baseline | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS 3663-80-7): MMP-13 binding structure and modeling data available but no published functional exosite inhibition activity |
| Quantified Difference | 5-COOH regioisomer: active as MMP-13 exosite inhibitor; 2-COOH regioisomer: no functional inhibition reported. Exact IC₅₀ values not disclosed in primary source. |
| Conditions | In vitro MMP-13 inhibition assay with exosite-targeting strategy; validated in human breast and colon cancer cell contexts (Kothapalli et al., 2016) |
Why This Matters
For MMP-13-targeted research programs, only the 5-carboxylic acid regioisomer has demonstrated functional exosite inhibition, making the 6-hydroxy-5-carboxylic acid variant the appropriate scaffold for further derivatization.
- [1] Kothapalli, R.; Siveen, K.S.; Tan, T.Z.; Thiery, J.P.; Kumar, A.P.; Sethi, G.; Swaminathan, K. Functional characterization of selective exosite-binding inhibitors of matrix metalloproteinase-13 (MMP-13) – experimental validation in human breast and colon cancer. Biosci. Biotechnol. Biochem. 2016, 80 (11), 2122–2131. DOI: 10.1080/09168451.2016.1200456. View Source
- [2] BRENDA Enzyme Database. Ligand entries for 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, EC 3.4.24.B4 (MMP-13). View Source
- [3] RCSB PDB. 4G5F: Pantothenate synthetase in complex with (2S)- and (2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Deposited 2012-07-17. View Source
